Picene (CAS 213-46-7) is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings in a zigzag (armchair) configuration. Belonging to the phenacene structural class, it is a wide-bandgap p-type organic semiconductor characterized by a deep Highest Occupied Molecular Orbital (HOMO) and exceptional thermal stability. In procurement and material selection, picene is primarily sourced as a high-performance active layer for organic field-effect transistors (OFETs) and as a precursor for alkali-doped molecular superconductors. Its nonlinear structural topology fundamentally alters its electronic conjugation compared to linear acenes, yielding a material that bridges the gap between high charge-carrier mobility and robust environmental processability [1].
Substituting picene with its widely used linear isomer, pentacene, frequently leads to catastrophic device failure in ambient environments. Pentacene possesses a narrower bandgap and a higher HOMO level, making it highly susceptible to rapid photo-oxidation and atmospheric degradation, which degrades hole mobility and necessitates stringent vacuum encapsulation [1]. Conversely, attempting to substitute picene with smaller, more stable PAHs (such as chrysene or phenanthrene) in superconducting applications results in a drastic reduction of the critical transition temperature (Tc) [2]. For workflows requiring unencapsulated p-channel stability or high-Tc molecular superconductivity, picene cannot be interchanged with generic acenes or lower-ring phenacenes.
The environmental stability of an organic semiconductor is heavily dictated by its ionization potential. Picene exhibits a deep HOMO level of approximately -5.5 eV and a wide bandgap of 3.3 eV, which thermodynamically protects it against ambient oxidation [1]. In direct contrast, pentacene features a shallower HOMO level (around -5.0 eV) and a narrow bandgap (2.5 eV), rendering it highly reactive to atmospheric oxygen and light [2]. This fundamental energetic difference means that picene resists the oxidative degradation pathways that rapidly destroy pentacene-based devices.
| Evidence Dimension | HOMO Energy Level and Bandgap |
| Target Compound Data | Picene: HOMO ~ -5.5 eV, Bandgap ~ 3.3 eV |
| Comparator Or Baseline | Pentacene: HOMO ~ -5.0 eV, Bandgap ~ 2.5 eV |
| Quantified Difference | 0.5 eV deeper HOMO level and 0.8 eV wider bandgap for picene |
| Conditions | Density functional theory and experimental valence band measurements |
A deeper HOMO level prevents spontaneous oxidation in air, eliminating the need for expensive inert-atmosphere fabrication and encapsulation.
While pentacene can achieve high hole mobilities in pristine vacuum conditions, its performance degrades rapidly upon atmospheric exposure due to trap formation from oxidation. Picene, however, demonstrates robust p-type charge transport in ambient air. Thin-film OFETs utilizing picene exhibit baseline hole mobilities of 1.1 cm2/Vs, which uniquely increase to over 1.75 cm2/Vs after 70 hours of exposure to an O2 atmosphere due to beneficial oxygen doping effects [1]. This contrasts sharply with pentacene, where oxygen acts as a degradation agent that severely reduces conductivity [2].
| Evidence Dimension | Hole mobility response to atmospheric oxygen |
| Target Compound Data | Picene: Mobility increases from 1.1 to >1.75 cm2/Vs after 70h O2 exposure |
| Comparator Or Baseline | Pentacene: Mobility and conductivity rapidly decrease upon O2 exposure |
| Quantified Difference | Picene exhibits O2-induced mobility enhancement rather than oxidative degradation |
| Conditions | Thin-film OFETs exposed to O2/ambient air |
Enables the procurement of a p-channel semiconductor that maintains high performance in unencapsulated, ambient-operated electronic devices.
In the synthesis of molecular superconductors via alkali metal intercalation, the choice of the PAH precursor directly dictates the maximum achievable critical temperature (Tc). Potassium-intercalated picene (K3picene) achieves a high-Tc superconducting phase of 18 K, driven by strong intramolecular electron-phonon coupling [1]. When utilizing smaller phenacene analogs such as phenanthrene (3 rings) or chrysene (4 rings) under similar potassium doping conditions, the resulting Tc is limited to the 5–7.4 K range [2]. Thus, picene provides a >10 K advantage in transition temperature over its lower-ring structural relatives.
| Evidence Dimension | Superconducting Critical Temperature (Tc) |
| Target Compound Data | K3picene: 18 K (high-Tc phase) |
| Comparator Or Baseline | K-doped chrysene/phenanthrene: 5 to 7.4 K |
| Quantified Difference | >10 K higher Tc for the picene-based superconductor |
| Conditions | Potassium-intercalated molecular crystals |
Justifies the selection of picene over cheaper, smaller PAHs for researchers developing higher-temperature organic superconducting materials.
Fabricating ambipolar transistors requires blending p-type and n-type semiconductors without cross-degradation. Picene can be successfully solution-blended with n-type materials like C12-PTCDI to form stable, unencapsulated bulk-heterojunction OFETs in air, achieving hole mobilities up to 0.44 cm2/Vs and electron mobilities of 0.25 cm2/Vs [1]. Attempts to create similar ambipolar devices using pentacene (e.g., with C60) typically require strict vacuum processing, thermal annealing, or the use of pentacene itself as a physical sealing capsule to prevent rapid degradation of the transport channels[2].
| Evidence Dimension | Ambipolar device ambient processability |
| Target Compound Data | Picene:PTCDI blends: Stable operation in air without encapsulation |
| Comparator Or Baseline | Pentacene-based ambipolar devices: Require vacuum, complex encapsulation, or inert atmospheres |
| Quantified Difference | Picene enables direct ambient solution-processing of stable p/n blends |
| Conditions | Solution-processed bulk-heterojunction OFETs in ambient air |
Significantly reduces manufacturing complexity and overhead for producing printed complementary logic circuits.
Procurement of picene is highly recommended for manufacturing unencapsulated p-channel thin-film transistors where pentacene baseline devices would fail due to oxidative degradation [1].
Picene serves as the required starting material for synthesizing K3picene and other alkali-intercalated PAH superconductors targeting the 18 K transition regime, outperforming smaller PAH analogs [2].
Picene is highly suited for formulation into bulk-heterojunction inks (e.g., with PTCDI) to print air-stable ambipolar transistors for flexible electronics, eliminating the need for vacuum-deposited encapsulation layers [3].
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